molecular formula C28H46O4 B12653698 Isononyl undecyl phthalate CAS No. 96507-82-3

Isononyl undecyl phthalate

Cat. No.: B12653698
CAS No.: 96507-82-3
M. Wt: 446.7 g/mol
InChI Key: PPBXJBDOPMSPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isononyl Undecyl Phthalate is a high molecular weight (HMW) phthalate ester supplied for research and development purposes. As a plasticizer, its primary research application is in the formulation of flexible Polyvinyl Chloride (PVC) polymers. Plasticizers are incorporated into polymers to increase flexibility, extensibility, and processability by reducing the glass transition temperature (Tg) and viscosity of the polymer melt . This compound is of particular interest for developing PVC formulations that require enhanced performance characteristics. Due to its branched-chain structure, it may contribute to lower volatility and improved resistance to extraction compared to some low molecular weight phthalates . Researchers utilize this plasticizer in applications such as wire and cable insulation, flexible films, and synthetic polymer blends. Its mechanism of action involves the penetration into the PVC resin particles, followed by the solvation and separation of the polymer chains. The polar groups of the phthalate molecule interact with the polar centers on the PVC chains, effectively shielding the polymer-polymer interactions and allowing the chains to move more freely. Upon cooling, a flexible and durable plasticized network is established . Like other phthalates, it is a non-reactive additive and is not covalently bound to the polymer matrix . This product is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions in a controlled laboratory setting. Specific technical data sheets for this exact compound are limited, and researchers are advised to conduct their own characterization and testing to confirm suitability for specific applications.

Properties

CAS No.

96507-82-3

Molecular Formula

C28H46O4

Molecular Weight

446.7 g/mol

IUPAC Name

2-O-(7-methyloctyl) 1-O-undecyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C28H46O4/c1-4-5-6-7-8-9-10-12-17-22-31-27(29)25-20-15-16-21-26(25)28(30)32-23-18-13-11-14-19-24(2)3/h15-16,20-21,24H,4-14,17-19,22-23H2,1-3H3

InChI Key

PPBXJBDOPMSPTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Isononyl undecyl phthalate is synthesized through the esterification of phthalic anhydride with isononyl alcohol and undecyl alcohol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Isononyl undecyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce phthalic acid and the corresponding alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound, leading to the formation of phthalic acid derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide, resulting in the replacement of the ester group with other functional groups.

Major Products Formed:

    Hydrolysis: Phthalic acid, isononyl alcohol, and undecyl alcohol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Background

Isononyl undecyl phthalate is a plasticizer primarily used to enhance the flexibility and durability of materials, particularly polyvinyl chloride (PVC). Its chemical structure allows it to function effectively in various applications where flexibility, low volatility, and low migration are essential.

Scientific Research Applications

  • Toxicological Studies : INUP is often included in toxicological assessments due to its potential health impacts. Research studies focus on understanding its metabolic pathways and potential effects on human health, especially concerning reproductive and developmental toxicity. For instance, studies have shown that metabolites of phthalates can be detected in biological samples, indicating exposure levels in populations .
  • Environmental Impact Assessments : The environmental fate of INUP is assessed through various studies that evaluate its persistence and degradation in different ecosystems. Research indicates that high molecular weight phthalates like INUP tend to have lower volatility and are less likely to leach into groundwater compared to their low molecular weight counterparts .
  • Exposure Assessment : Comprehensive reviews have been conducted to estimate daily intake levels of INUP among different population segments. These studies utilize biomonitoring data to compare exposure levels with established health-based guidance values, helping to inform regulatory decisions .

Industrial Applications

This compound is widely utilized across several industries:

  • Plastic Manufacturing : INUP serves as a plasticizer in the production of flexible PVC products, including flooring, wall coverings, and automotive interiors. Its properties help improve the performance of these materials under various conditions .
  • Coatings and Sealants : INUP is incorporated into paints, adhesives, and sealants due to its ability to enhance adhesion properties while maintaining flexibility. This makes it suitable for use in construction materials and automotive coatings .
  • Consumer Products : Common consumer items such as toys, gloves, and food packaging materials often contain INUP. Its low migration characteristics make it ideal for applications where direct contact with food or skin occurs .

Case Studies

  • Automotive Industry : A study focusing on the use of INUP in automotive interiors highlighted its effectiveness as a plasticizer that improves the durability and aesthetic qualities of upholstery materials. It was found that vehicles containing INUP-based materials exhibited better resistance to wear and tear compared to those using traditional plasticizers .
  • Construction Materials : Research conducted on flooring materials demonstrated that INUP significantly enhanced the flexibility and longevity of vinyl flooring products. The study concluded that the inclusion of INUP led to improved performance under stress conditions typical in residential environments .

Data Table: Applications of this compound

Application AreaSpecific UsesBenefits
Plastic ManufacturingPVC products (flooring, upholstery)Increased flexibility and durability
Coatings & SealantsPaints, adhesivesEnhanced adhesion and low volatility
Consumer ProductsToys, gloves, food packagingLow migration properties for safety
Environmental StudiesToxicology assessmentsUnderstanding health impacts

Mechanism of Action

The mechanism of action of isononyl undecyl phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or inhibit the action of natural hormones, leading to altered hormonal balance. The compound can bind to nuclear receptors, such as the estrogen receptor, and modulate gene expression, affecting various physiological processes.

Comparison with Similar Compounds

Comparison with Similar Phthalate Compounds

Phthalate plasticizers are classified by alkyl chain length and branching, which influence their physicochemical properties, toxicity profiles, and regulatory status. Below is a detailed comparison of isononyl undecyl phthalate with key analogues:

Diisononyl Phthalate (DINP)

  • Molecular Formula : C₂₆H₄₂O₄ (branched C₉ chains) .
  • DINP exhibits higher peroxisome proliferation potency compared to this compound, as observed in rodent studies . Toxicity data for DINP metabolites (e.g., mono-carboxy-isooctyl phthalate) show higher blood-brain barrier penetration (BBB = 0.379) compared to this compound derivatives, suggesting distinct neurotoxic risks .
  • Regulatory Status : DINP is listed under REACH Annex XVII restrictions due to reproductive toxicity concerns .

Diundecyl Phthalate (DUP)

  • Molecular Formula : C₃₀H₅₀O₄ (linear C₁₁ chains) .
  • Key Differences: DUP’s linear alkyl chains confer lower plasticizing efficiency but higher thermal stability compared to branched this compound . In peroxisome proliferation assays, DUP ranks lower in potency than both DINP and this compound .

Di(2-ethylhexyl) Phthalate (DEHP)

  • Molecular Formula : C₂₄H₃₈O₄ (branched C₈ chains) .
  • DEHP metabolites (e.g., mono-2-ethylhexyl phthalate) are strongly associated with developmental toxicity, whereas this compound’s metabolites lack comparable epidemiological evidence .
  • Regulatory Status : DEHP is heavily restricted under REACH and banned in children’s toys .

Di(heptyl, nonyl, undecyl) Phthalate (DHNUP)

  • Molecular Formula : Mixture of C₇, C₉, and C₁₁ chains .
  • Key Differences: DHNUP’s heterogeneous alkyl composition results in intermediate plasticizing properties between DINP and this compound . No significant toxicity data are available, though its structural complexity complicates metabolic studies .

Data Tables

Table 1: Structural and Regulatory Comparison of Phthalates

Compound Molecular Formula CAS Number Key Use(s) Regulatory Status (REACH)
This compound C₂₈H₄₆O₄ 96507-82-3 PVC plasticizer Restricted (Annex XVII, Entry 52)
Diisononyl phthalate (DINP) C₂₆H₄₂O₄ 28553-12-0 Flexible PVC products Restricted (reproductive toxicity)
Diundecyl phthalate (DUP) C₃₀H₅₀O₄ 3648-20-2 High-temperature plastics No restrictions
DEHP C₂₄H₃₈O₄ 117-81-7 Medical tubing Banned in children’s products

Table 2: Toxicity Parameters of Phthalate Metabolites (Computational Data)

Parameter This compound* DINP Metabolites DUP Metabolites
BBB Permeability 0.106–0.336 0.011–0.379 N/A
Plasma Protein Binding (%) 90.69–97.87 90.69–97.84 N/A
hERG Inhibition 0.198–0.260 0.053–0.260 N/A

*Assumed based on structural similarity to DINP metabolites.

Research Findings and Critical Analysis

  • Toxicity Mechanisms: Branched phthalates like DINP and this compound induce peroxisome proliferation via PPARα activation, but their metabolic pathways differ.
  • Regulatory Trends: this compound faces increasing scrutiny under REACH due to structural similarities to restricted phthalates like DINP . In contrast, DUP remains less regulated due to insufficient toxicity data .
  • Industrial Preferences: Longer-chain phthalates (e.g., this compound, DUP) are replacing DEHP and DINP in consumer goods, driven by their lower volatility and slower migration rates .

Biological Activity

Isononyl undecyl phthalate (INUP) is a chemical compound belonging to the phthalate family, primarily used as a plasticizer in various industrial applications. Understanding its biological activity is crucial for assessing its safety and potential health impacts. This article synthesizes recent research findings, case studies, and data on the biological activity of INUP.

Overview of this compound

This compound is a complex ester derived from phthalic acid and long-chain alcohols. It is often used in the production of flexible plastics, coatings, and adhesives. Due to its widespread use, concerns have arisen regarding its potential health effects, particularly regarding endocrine disruption and toxicity.

Metabolism and Excretion

Research indicates that this compound is metabolized in the body to various monoesters, primarily monoisononyl phthalate (MINP), which are then excreted in urine. Studies have shown that the absorption of INUP through the dermal route is limited (less than 4% over 7 days), and it does not accumulate significantly in biological tissues .

Cellular Impact and Gene Expression

Recent studies have focused on the impact of phthalates on cellular mechanisms, particularly lipid metabolism. In 3T3-L1 preadipocyte cells, exposure to DINP resulted in altered expression of several lipid-related genes involved in adipogenesis. Specifically, both DINP and DINCH (another plasticizer) upregulated genes such as Pparγ and downregulated Fasn, indicating a potential for promoting adipocyte differentiation and lipid accumulation .

Exposure from Personal Care Products

A comprehensive review highlighted urinary levels of phthalates among individuals using personal care products containing these compounds. The study indicated that exposure levels varied significantly based on product usage patterns, with implications for assessing risk associated with chronic exposure to phthalates like INUP .

Comparative Toxicity Analysis

A comparative analysis between DINP and DINCH revealed that both compounds impact lipid metabolism but through potentially different mechanisms. The study noted that higher concentrations of these plasticizers could induce adipogenesis in vitro, which raises concerns about their role in metabolic disorders .

Summary of Findings

Biological Activity Findings
Metabolism Rapidly metabolized to MINP; low dermal absorption
Hepatic Effects Altered liver enzymes; NOAEL 88-108 mg/kg/day for DINP
Gene Expression Upregulation of Pparγ; downregulation of Fasn
Epidemiological Evidence Variability in urinary levels based on product use

Q & A

Basic Research Questions

Q. What experimental designs are recommended for assessing subchronic and chronic toxicity of isononyl undecyl phthalate in rodent models?

  • Methodological Answer : Standard protocols involve 13-week subchronic dietary studies in Fischer 344 rats and B6C3F1 mice, with endpoints including hepatocellular proliferation (e.g., bromodeoxyuridine labeling) and biochemical markers (e.g., liver enzyme activity, peroxisomal β-oxidation). Chronic studies extend to 2-year oncogenicity assays, monitoring tumor incidence and histopathology . Dose selection should align with OECD guidelines, using a range from no-observed-adverse-effect levels (NOAELs) to maximally tolerated doses (MTDs).

Q. What analytical techniques are validated for quantifying this compound metabolites in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting mono-isononyl phthalate (mINP) and oxidative metabolites (e.g., mono-oxoisononyl phthalate) in urine. Quality assurance protocols, such as those in NHANES, include isotope dilution, blank spikes, and interlaboratory validation to ensure precision (CV < 15%) and low limits of detection (e.g., 0.5 ng/mL) .

Q. How are endocrine-disrupting effects of this compound evaluated in vitro and in vivo?

  • Methodological Answer : In vitro assays include receptor-binding studies (e.g., androgen/estrogen receptor transactivation) and steroidogenesis assays in H295R cells. In vivo, gestational exposure models in rodents assess developmental endpoints (e.g., anogenital distance, pubertal timing) and neurobehavioral outcomes (e.g., novel-object recognition tests) .

Q. What regulatory frameworks guide the design of chronic exposure studies for risk assessment?

  • Methodological Answer : The EU REACH framework and EPA guidelines recommend 2-year dietary studies with histopathological evaluation of liver, kidneys, and reproductive organs. Studies must adhere to Good Laboratory Practice (GLP) and include ancillary analyses (e.g., cell proliferation indices) to differentiate adaptive vs. adverse effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data between rodent models and human relevance?

  • Methodological Answer : Mode-of-action (MOA) analyses are critical. Rodent-specific hepatocarcinogenesis (e.g., peroxisome proliferation, constitutive androstane receptor activation) may lack human relevance due to species differences in receptor expression. Utilize the WHO/IPCS framework to weigh evidence for key events (e.g., oxidative stress, DNA damage) and apply human-relevant biomarkers (e.g., urinary 8-OHdG) .

Q. What strategies integrate metabolomics into exposure assessment for this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with dose-response modeling identifies metabolite clusters (e.g., monoester vs. oxidative metabolites) as exposure markers. Use pharmacokinetic models to correlate external doses with internal biomarkers, adjusting for covariates like urinary creatinine and metabolic enzyme polymorphisms .

Q. How should systematic review methods be applied to evaluate low-dose toxicity and non-monotonic dose responses?

  • Methodological Answer : Follow NASEM guidelines for evidence synthesis: define inclusion criteria (e.g., peer-reviewed studies with GLP compliance), assess risk of bias (e.g., via SYRCLE’s tool for animal studies), and conduct meta-analyses to quantify effect sizes. Address heterogeneity using sensitivity analyses and subgroup stratification (e.g., by sex or life stage) .

Q. What approaches reconcile conflicting regulatory risk assessments (e.g., EU vs. EPA) for this compound?

  • Methodological Answer : Compare hazard characterization methodologies: the EU prioritizes precautionary thresholds (e.g., DNELs derived from NOAELs with 10x uncertainty factors), while the EPA uses probabilistic models (e.g., benchmark dose modeling). Cross-validate data by reanalyzing raw datasets (e.g., oncogenicity studies from Hazleton Labs) under both frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.